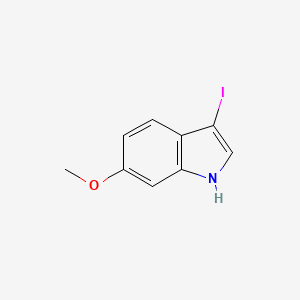
3-Iodo-6-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-1H-indole typically involves the iodination of 6-methoxyindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or iodine monochloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Iod-6-methoxy-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Indol-3-Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Iodgruppe in ein Wasserstoffatom umwandeln und so 6-Methoxyindol ergeben.
Substitution: Die Iodgruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Palladium auf Kohlenstoff verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Thioharnstoff.
Hauptprodukte, die gebildet werden:
Oxidation: Indol-3-Carbonsäuren.
Reduktion: 6-Methoxyindol.
Substitution: Verschiedene substituierte Indole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-Iod-6-methoxy-1H-Indol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Indol-Derivate verwendet.
Biologie: Auf sein Potenzial als bioaktive Verbindung mit antiviralen, anticancerogenen und antimikrobiellen Eigenschaften untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Iod-6-methoxy-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so zu einer Modulation biologischer Prozesse wie Zellproliferation, Apoptose und Immunreaktionen führen .
Ähnliche Verbindungen:
6-Methoxyindol: Fehlt die Iodgruppe, weist aber die Methoxysubstitution auf.
3-Brom-6-methoxy-1H-Indol: Ähnliche Struktur mit einem Bromatom anstelle von Jod.
3-Chlor-6-methoxy-1H-Indol: Enthält ein Chloratom anstelle von Jod.
Eindeutigkeit: 3-Iod-6-methoxy-1H-Indol ist aufgrund des Vorhandenseins der Iodgruppe einzigartig, die seine Reaktivität und biologische Aktivität im Vergleich zu anderen halogenierten Indolen deutlich beeinflussen kann .
Wirkmechanismus
The mechanism of action of 3-Iodo-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and immune responses .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyindole: Lacks the iodo group but shares the methoxy substitution.
3-Bromo-6-methoxy-1H-indole: Similar structure with a bromine atom instead of iodine.
3-Chloro-6-methoxy-1H-indole: Contains a chlorine atom in place of iodine.
Uniqueness: 3-Iodo-6-methoxy-1H-indole is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to other halogenated indoles .
Eigenschaften
IUPAC Name |
3-iodo-6-methoxy-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLVFFOTGNZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
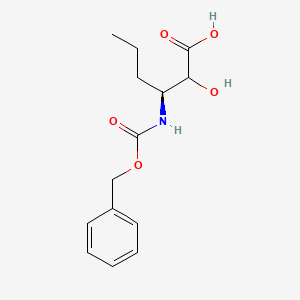
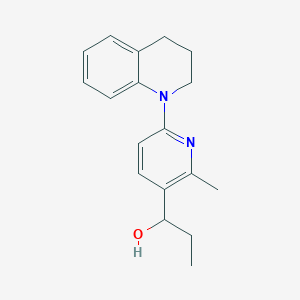



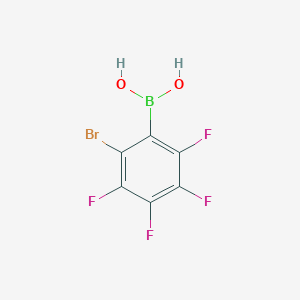


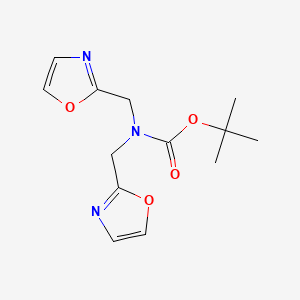

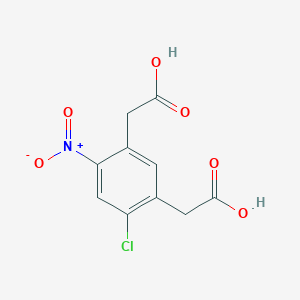
![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-](/img/structure/B11845482.png)

![2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-](/img/structure/B11845489.png)
